An In-depth Technical Guide to 1-Cyclopentenecarboxylic Acid (CAS 1560-11-8)
An In-depth Technical Guide to 1-Cyclopentenecarboxylic Acid (CAS 1560-11-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Cyclopentenecarboxylic acid (CAS 1560-11-8), a versatile building block in organic synthesis with significant potential in pharmaceutical and agrochemical development. This document details its chemical and physical properties, provides an in-depth analysis of its spectroscopic data, and outlines detailed experimental protocols for its synthesis. Furthermore, it explores the biological context of this molecule by examining the signaling pathways of structurally related compounds, offering insights into its potential mechanisms of action as an anti-inflammatory, anticonvulsant, and adenosine (B11128) receptor modulating agent.
Chemical and Physical Properties
1-Cyclopentenecarboxylic acid is an organic compound featuring a five-membered cyclopentene (B43876) ring with a carboxylic acid functional group attached to the double bond.[1] Its unsaturated nature and the presence of the carboxylic acid moiety make it a reactive and valuable intermediate in a variety of chemical transformations.[1]
Table 1: Physical and Chemical Properties of 1-Cyclopentenecarboxylic Acid
| Property | Value | Reference(s) |
| CAS Number | 1560-11-8 | [2][3][4] |
| Molecular Formula | C₆H₈O₂ | [2][3][4] |
| Molecular Weight | 112.13 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 121-124 °C | [1] |
| Solubility | Soluble in organic solvents, moderately soluble in water | [1] |
| IUPAC Name | cyclopent-1-ene-1-carboxylic acid | [2] |
| Synonyms | 1-Cyclopentene-1-carboxylic acid, Isoaleprolic acid | [1][4] |
Spectroscopic Data
The structural elucidation of 1-Cyclopentenecarboxylic acid is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectroscopic Data for 1-Cyclopentenecarboxylic Acid (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| ~11.0 - 12.0 | broad singlet | 1H | -COOH | [5] |
| ~6.8 | multiplet | 1H | =CH- | [5] |
| ~2.6 | multiplet | 2H | -CH₂- (allylic) | [5] |
| ~2.5 | multiplet | 2H | -CH₂- (allylic) | [5] |
| ~2.0 | multiplet | 2H | -CH₂- | [5] |
Table 3: ¹³C NMR Spectroscopic Data for 1-Cyclopentenecarboxylic Acid (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| ~173 | C=O | [6] |
| ~145 | =C-COOH | [6] |
| ~135 | =CH- | [6] |
| ~35 | -CH₂- | [6] |
| ~33 | -CH₂- | [6] |
| ~23 | -CH₂- | [6] |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for 1-Cyclopentenecarboxylic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) | [7][8] |
| ~1680 | Strong | C=O stretch (conjugated carboxylic acid) | [7][8] |
| ~1630 | Medium | C=C stretch | [7][8] |
| ~1420 | Medium | O-H bend | [7][8] |
| ~1250 | Strong | C-O stretch | [7][8] |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data for 1-Cyclopentenecarboxylic Acid
| m/z | Relative Intensity | Assignment | Reference(s) |
| 112 | High | [M]⁺ (Molecular Ion) | [2][3] |
| 95 | Moderate | [M - OH]⁺ | [2][3] |
| 67 | High | [M - COOH]⁺ | [2][3] |
| 41 | High | [C₃H₅]⁺ | [2][3] |
Experimental Protocols for Synthesis
Several synthetic routes to 1-Cyclopentenecarboxylic acid have been reported. Below are detailed protocols for two common methods.
Synthesis via Hydrolysis of 1-Cyanocyclopentene
This two-step method involves the formation of 1-cyanocyclopentene from cyclopentanone (B42830), followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of 1-Cyanocyclopentene
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of potassium cyanide in water.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with vigorous stirring to generate hydrogen cyanide in situ.
-
Add cyclopentanone dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
The resulting cyanohydrin is then dehydrated by heating with a dehydrating agent such as phosphorus pentoxide or by distillation with a catalytic amount of acid to yield 1-cyanocyclopentene.
Step 2: Hydrolysis of 1-Cyanocyclopentene
-
To a round-bottom flask equipped with a reflux condenser, add 1-cyanocyclopentene and an excess of aqueous sulfuric acid (e.g., 50% v/v).[9]
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).[9]
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1-Cyclopentenecarboxylic acid can be purified by recrystallization or distillation under reduced pressure.
Synthesis via Dehydrohalogenation of 1-Bromo-cyclopentanecarboxylic Acid
This method involves the bromination of cyclopentanecarboxylic acid followed by elimination of HBr to introduce the double bond.
Step 1: Synthesis of 1-Bromo-cyclopentanecarboxylic Acid
-
In a round-bottom flask protected from light, dissolve cyclopentanecarboxylic acid in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Reflux the mixture for several hours until the reaction is complete (monitored by the disappearance of the starting material).
-
Cool the reaction mixture and filter off the succinimide (B58015) byproduct.
-
Remove the solvent under reduced pressure to obtain crude 1-bromo-cyclopentanecarboxylic acid.[10]
Step 2: Dehydrohalogenation
-
Dissolve the crude 1-bromo-cyclopentanecarboxylic acid in a suitable solvent like ethanol.
-
Add a solution of a strong base, such as potassium hydroxide (B78521) in ethanol.
-
Heat the mixture to reflux for several hours to effect the elimination of HBr.
-
After cooling, acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure 1-Cyclopentenecarboxylic acid.
Biological Context and Potential Signaling Pathways
While direct studies on the signaling pathways of 1-Cyclopentenecarboxylic acid are limited, the biological activities of structurally related compounds provide valuable insights into its potential mechanisms of action.
Anti-inflammatory Activity: The NF-κB Signaling Pathway
The cyclopentenone ring is a key structural motif in a class of potent anti-inflammatory lipids known as cyclopentenone prostaglandins (B1171923) (cyPGs).[11] These molecules are known to inhibit the inflammatory response by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11]
In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex.[12] Activated IKK phosphorylates the inhibitory protein IκB, targeting it for proteasomal degradation.[12] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[11] Cyclopentenone-containing compounds can inhibit this pathway by directly interacting with and inhibiting the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in its inactive state in the cytoplasm.[11][12] Given its α,β-unsaturated carboxylic acid structure, 1-Cyclopentenecarboxylic acid may exert anti-inflammatory effects through a similar mechanism.
Anticonvulsant Activity: Modulation of GABAergic Neurotransmission
Studies on cyclopentane (B165970) and cyclopentene analogues of gamma-aminobutyric acid (GABA) have demonstrated their potential as anticonvulsant agents.[1][13] These compounds can modulate the activity of GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1]
GABAergic neurotransmission involves the release of GABA from a presynaptic neuron, which then binds to GABA receptors on the postsynaptic neuron.[14] This binding opens chloride ion channels, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, thus inhibiting neuronal firing.[14] Certain cyclopentane derivatives can act as agonists or antagonists at GABA receptors, thereby either enhancing or reducing this inhibitory effect.[1][13] The anticonvulsant properties of some cyclopentane derivatives suggest they may enhance GABAergic inhibition, potentially by acting as positive allosteric modulators of GABA receptors.[1]
Adenosine Receptor Antagonism
Derivatives of cyclopentanecarboxylic acid have been explored as ligands for adenosine receptors, which are G protein-coupled receptors involved in a wide range of physiological processes.[15][16]
Adenosine receptors are activated by the endogenous nucleoside adenosine and trigger downstream signaling cascades via G proteins, leading to various cellular responses.[15] Adenosine receptor antagonists are compounds that bind to these receptors but do not elicit a response, thereby blocking the effects of adenosine.[15] The binding affinity of cyclopentyl derivatives to adenosine receptors, particularly the A1 and A3 subtypes, has been demonstrated.[16][17] By modifying the structure of 1-Cyclopentenecarboxylic acid, it is conceivable to develop potent and selective antagonists for different adenosine receptor subtypes, which have therapeutic potential in various disorders.
Conclusion
1-Cyclopentenecarboxylic acid is a valuable and versatile chemical intermediate with a range of potential applications in drug discovery and development. Its straightforward synthesis, well-characterized spectroscopic properties, and the biological activities of its structural analogs make it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the direct biological effects and signaling pathways of 1-Cyclopentenecarboxylic acid and its derivatives is warranted to fully explore its therapeutic potential.
References
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- 11. Cyclopentenone prostaglandins inhibit cytokine-induced nf-kappab activation and chemokine production by human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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- 15. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Adenosine 5′-Carboxamide Derivatives as Adenosine Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
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